2-Methylbutane-1,4-diamine dihydrochloride

Descripción general

Descripción

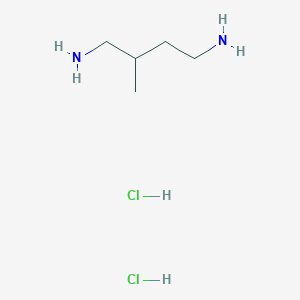

2-Methylbutane-1,4-diamine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2 and a molecular weight of 175.1 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of 2-Methylbutane-1,4-diamine dihydrochloride consists of a butane chain with an amine group (NH2) at the 1 and 4 positions and a methyl group (CH3) at the 2 position . The compound forms a dihydrochloride salt, indicating the presence of two chloride ions for each molecule of 2-Methylbutane-1,4-diamine .Physical And Chemical Properties Analysis

2-Methylbutane-1,4-diamine dihydrochloride is a solid at room temperature . It has a molecular weight of 175.1 and a molecular formula of C5H16Cl2N2 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Ligand Formation

2-Methylbutane-1,4-diamine dihydrochloride is involved in the formation of various chemical structures and complexes. For instance, it is integral in the synthesis of tetradentate unsymmetrical Schiff base ligands, which have shown to form unique complexes with metals like Nickel (II) and Copper (II). Notably, these complexes exhibit positional isomerism, a characteristic where ligands bind in different orientations, affecting the properties and potential applications of the resultant compounds (Chattopadhyay et al., 2006). Similarly, other studies have explored the synthesis and structural characterization of imines from derivatives of diamines, which are useful in the formation of various industrial and pharmaceutical compounds (Biletzki et al., 2012).

Catalysis and Chemical Reactions

2-Methylbutane-1,4-diamine dihydrochloride plays a role in catalytic processes, for instance, in the dehydration of fermented isobutanol to produce renewable chemicals and fuels. This reaction is facilitated by alumina catalysts and is significant in the field of green chemistry and sustainable energy production (Taylor et al., 2010). Furthermore, the compound is used in studying hydrogen transfer hydrogenation, where it serves as a stabilizer in rhodium colloid systems. This process is crucial for understanding the conversion of organic compounds in the presence of hydrogen, with implications in synthetic chemistry and industrial applications (Nindakova et al., 2016).

Material Science and Nanotechnology

In material science, the compound is involved in the synthesis of complexes that act as biomimetic models for enzymes like catechol oxidases and nucleases. These complexes are synthesized using 2-Methylbutane-1,4-diamine dihydrochloride derivatives and play a role in understanding the enzymatic processes, potentially leading to the development of novel materials with specific catalytic or binding properties (Silva et al., 2020).

Bio-based Production and Environmental Sustainability

The compound is also relevant in the field of bio-based production, particularly in the synthesis of diamines which are important monomers for polyamide plastics. With the increasing focus on sustainable development, the utilization of renewable raw materials for the synthesis of diamines like 2-Methylbutane-1,4-diamine dihydrochloride is crucial. This approach is not only environmentally friendly but also aids in the development of sustainable plastic industries (Wang et al., 2020).

Safety And Hazards

Propiedades

IUPAC Name |

2-methylbutane-1,4-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2.2ClH/c1-5(4-7)2-3-6;;/h5H,2-4,6-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQCJXUDQPHZBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylbutane-1,4-diamine dihydrochloride | |

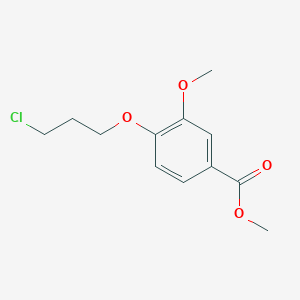

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-6-(3-methylbutyl)-5-thioxo-2,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B3081842.png)

![4-(1-Bromoethyl)-6-[(4-chlorophenyl)thio]-5-fluoropyrimidine](/img/structure/B3081850.png)

![methyl (1R,3S)-7-methoxy-1-(2-methyl-2-(phenylthio)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3081867.png)

![(1aR,4S,7R,7aR,7bS)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B3081878.png)

![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)

![Imidazo[1,2-a]pyridin-8-yl-methanol hydrochloride](/img/structure/B3081904.png)